molecular formula C9H14N2 B099818 N-(1-Methylethyl)benzene-1,4-diamine CAS No. 16153-75-6

N-(1-Methylethyl)benzene-1,4-diamine

Cat. No.: B099818
CAS No.: 16153-75-6
M. Wt: 150.22 g/mol
InChI Key: YFZNTUOMAQXCQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Methylethyl)benzene-1,4-diamine can be synthesized through the reaction of p-phenylenediamine with isopropylamine. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where p-phenylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted phenylenediamines, and various amine derivatives .

Scientific Research Applications

Synthesis of Dyes and Pigments

N-(1-Methylethyl)benzene-1,4-diamine serves as an intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that can enhance color properties and stability in different applications.

Pharmaceutical Industry

The compound is utilized as a precursor in the synthesis of pharmaceutical agents. For instance, it has been studied for its potential in the development of drugs targeting specific diseases due to its ability to form various derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain structural modifications can lead to compounds with improved antibacterial and antifungal activities, making them valuable in medical applications.

Table 1: Antimicrobial Activity of Benzene-1,4-Diamine Derivatives

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
N-(thiazol-2-yl) derivatives16–128Antifungal

Polymer Production

In industrial settings, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization processes that yield materials with desirable mechanical properties.

Case Study 1: Anticancer Activity

A study highlighted the anticancer potential of this compound and its derivatives. Specific modifications led to significantly higher efficacy against cancer cell lines compared to traditional treatments, showcasing its potential as a therapeutic agent .

Case Study 2: Synthesis of Drug Intermediates

In synthetic chemistry, this compound has been employed as an intermediate for synthesizing complex drug molecules. For example, its application in the synthesis of nitrosamines demonstrated effective methodologies for producing compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)benzene-1,4-diamine involves its ability to scavenge free radicals and prevent oxidative damage. It interacts with reactive oxygen species and neutralizes them, thereby protecting materials such as rubber from degradation. The compound’s antioxidant properties are attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-isopropyl-p-phenylenediamine
  • N,N’-bis(1-methylethyl)benzene-1,4-diamine
  • N,N’-bis(1-methylheptyl)-1,4-benzenediamine

Uniqueness

N-(1-Methylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in applications requiring long-term protection against oxidation .

Properties

CAS No.

16153-75-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-N-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3

InChI Key

YFZNTUOMAQXCQZ-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N

Key on ui other cas no.

16153-75-6

Synonyms

N-isopropyl-1,4-phenylenediamine
N-isopropyl-p-phenylenediamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following essentially the procedure of Example 1, 66.0 g (0.25 mole) N-isopropyl-4-nitrosoaniline, 20 g (50%) sodium hydroxide and 264 g n-hexanol were kept at 100° C. for 1.5 hours. HPLC analysis of the reaction mixture indicated absence of the nitroso starting compound. By vacuum distillation (95°-101° C. at 13.3-26.6 Pa), 31.3 g of product were recovered (48.6 wt. % yield).
Name
N-isopropyl-4-nitrosoaniline
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
264 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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